N-(sec-butyl)-4-(dimethylamino)benzamide

Catalog No.
S15500036
CAS No.
M.F
C13H20N2O
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(sec-butyl)-4-(dimethylamino)benzamide

Product Name

N-(sec-butyl)-4-(dimethylamino)benzamide

IUPAC Name

N-butan-2-yl-4-(dimethylamino)benzamide

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C13H20N2O/c1-5-10(2)14-13(16)11-6-8-12(9-7-11)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)

InChI Key

NTRYENNTPSJJFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N(C)C

N-(sec-butyl)-4-(dimethylamino)benzamide is a synthetic organic compound characterized by its amide functional group, which is formed between a carboxylic acid and an amine. The molecular structure comprises a benzene ring substituted with a dimethylamino group at the para position and a sec-butyl group attached to the nitrogen atom of the amide. This compound is notable for its potential applications in pharmaceuticals and chemical synthesis due to its unique structural features and reactivity.

The primary reactions involving N-(sec-butyl)-4-(dimethylamino)benzamide include:

  • Amidation Reactions: The compound can participate in amidation reactions, where it acts as a nucleophile towards electrophilic carbonyl compounds. This process can be facilitated by various catalysts or methods, including the use of phosphonium salts to enhance reactivity .
  • Transamidation: N-(sec-butyl)-4-(dimethylamino)benzamide can undergo transamidation reactions, allowing for the exchange of amide groups between different substrates without the need for metal catalysts .
  • Reactions with Electrophiles: The dimethylamino group can engage in nucleophilic substitution reactions, reacting with electrophiles to form new compounds.

N-(sec-butyl)-4-(dimethylamino)benzamide exhibits various biological activities, making it a subject of interest in medicinal chemistry. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: Similar compounds have demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Antidepressant Effects: The presence of the dimethylamino group is often associated with psychoactive properties, suggesting that this compound may influence neurotransmitter systems.
  • Analgesic Activity: Some derivatives of benzamide compounds have shown promise in pain relief applications.

Several synthesis methods for N-(sec-butyl)-4-(dimethylamino)benzamide include:

  • Direct Amidation: This method involves reacting sec-butylamine with 4-dimethylaminobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
  • In Situ Generation of Reactants: Utilizing phosphonium salts as intermediates can enhance amidation efficiency by generating reactive species that promote the formation of amides .
  • Transamidation Techniques: Employing secondary or tertiary amides as substrates allows for the transformation into primary amides without metal catalysts, providing a straightforward pathway for synthesis .

N-(sec-butyl)-4-(dimethylamino)benzamide has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics may contribute to the development of new drugs targeting neurological disorders or infections.
  • Chemical Synthesis: The compound can serve as a building block in organic synthesis, facilitating further chemical transformations.
  • Research Tool: It may be used in biochemical studies to explore interactions with biological targets.

Studies on N-(sec-butyl)-4-(dimethylamino)benzamide's interactions reveal:

  • Binding Affinity: Research indicates that compounds with similar structures can bind effectively to specific receptors or enzymes, influencing their biological activity.
  • Mechanistic Insights: Investigating how this compound interacts at the molecular level can provide insights into its pharmacological effects and guide further development.

Several compounds share structural similarities with N-(sec-butyl)-4-(dimethylamino)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N,N-DimethylbenzamideBenzene ring with two methyl groups on nitrogenCommonly used as a solvent and reagent
N-sec-Butyl-N,N-dimethylacetamideAcetamide derivative with similar alkyl substitutionExhibits different solubility properties
4-Dimethylaminobenzoic acidCarboxylic acid form of the parent compoundKnown for its role in drug synthesis
N-Methyl-N-sec-butylanilineAniline derivative with similar alkyl substitutionPotentially different reactivity due to amino group

N-(sec-butyl)-4-(dimethylamino)benzamide is unique due to its specific combination of functional groups and substituents, which may impart distinct physical and chemical properties compared to these similar compounds. Its potential biological activities further differentiate it within this class of compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.157563266 g/mol

Monoisotopic Mass

220.157563266 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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